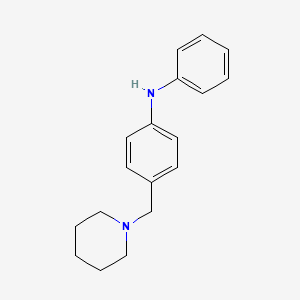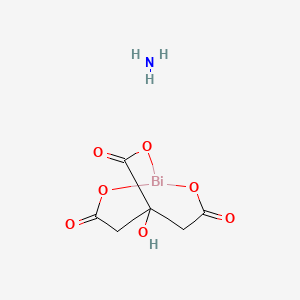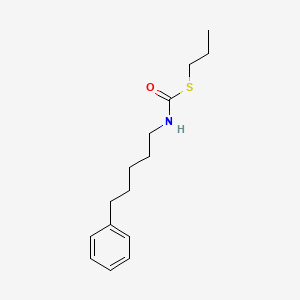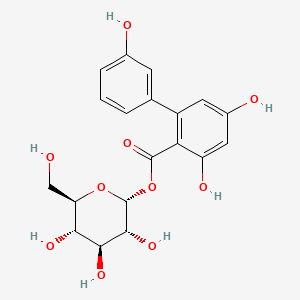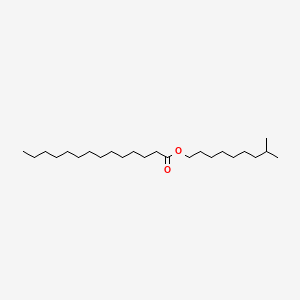
Isodecyl myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl myristate is an ester derived from myristic acid and isodecyl alcohol. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to moisturize and condition the skin. This compound is known for its ability to provide a smooth and silky feel without leaving a greasy residue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl myristate is synthesized through the esterification of myristic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, myristic acid and isodecyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Chemical Reactions Analysis
Types of Reactions: Isodecyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and isodecyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products:
Hydrolysis: Myristic acid, isodecyl alcohol
Transesterification: New ester, original alcohol
Scientific Research Applications
Isodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in various formulations such as lotions, creams, and sunscreens.
Pharmaceuticals: Acts as a penetration enhancer in topical drug formulations, improving the delivery of active ingredients through the skin.
Industrial Applications: Used as a lubricant and plasticizer in the manufacturing of plastics and other materials.
Mechanism of Action
Isodecyl myristate is often compared with other esters such as isodecyl cocoate, isodecyl isononanoate, and isocetyl myristate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a silky, non-greasy feel to the skin. Additionally, it has a higher molecular weight and longer carbon chain compared to some of its counterparts, which contributes to its distinct characteristics .
Comparison with Similar Compounds
- Isodecyl cocoate
- Isodecyl isononanoate
- Isocetyl myristate
- Isocetyl stearate
- Isodecyl citrate
Properties
CAS No. |
51473-24-6 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
8-methylnonyl tetradecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24(25)26-22-19-16-13-14-17-20-23(2)3/h23H,4-22H2,1-3H3 |
InChI Key |
BAEBJZOXCRMTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


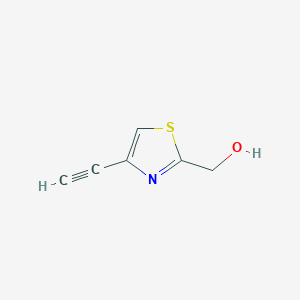
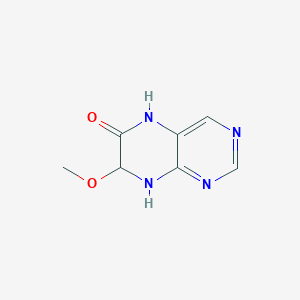
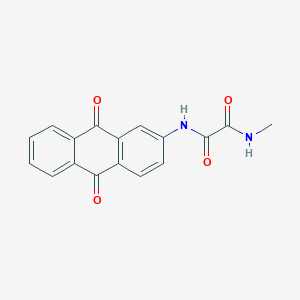
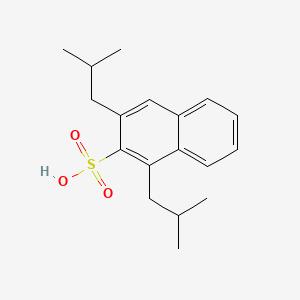
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
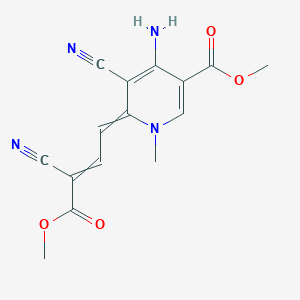
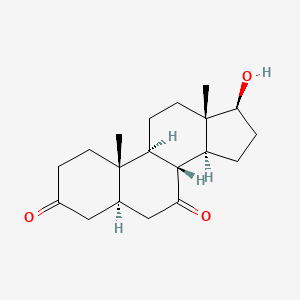
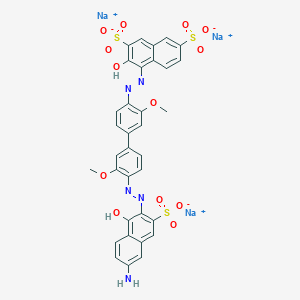
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
